![molecular formula C11H12ClNO B7556946 N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide, also known as CLOMIPHENE, is a non-steroidal fertility drug that is widely used in the treatment of female infertility. This compound is also used in research laboratories to study the effects of estrogen on the reproductive system.
Mecanismo De Acción
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide works by blocking the action of estrogen in the body. It binds to estrogen receptors in the hypothalamus, which is a part of the brain that controls the release of hormones that regulate the menstrual cycle. This results in an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are hormones that stimulate the ovaries to produce eggs.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide has a number of biochemical and physiological effects on the body. It increases the production of FSH and LH, which stimulates the ovaries to produce eggs. In addition, it also increases the production of testosterone in men. However, N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide can also have negative effects on the body, such as causing hot flashes, mood swings, and headaches.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is widely used in research laboratories due to its ability to induce ovulation in women with anovulatory infertility. It is also relatively inexpensive and easy to obtain. However, N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide can have negative side effects on the body, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide. One area of research is the development of new drugs that are more effective and have fewer side effects. Another area of research is the study of the long-term effects of N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide on the body, particularly in women who have used the drug for extended periods of time. Finally, there is also a need for more research on the effects of N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide on male fertility, particularly in men with low testosterone levels.
Conclusion:
In conclusion, N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is a non-steroidal fertility drug that is widely used in the treatment of female infertility. It is also used in research laboratories to study the effects of estrogen on the reproductive system. While N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide has a number of advantages, such as its ability to induce ovulation, it also has limitations and negative side effects that need to be taken into account. There is a need for more research in this area to develop new drugs that are more effective and have fewer side effects, and to study the long-term effects of N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide on the body.
Métodos De Síntesis
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is synthesized by reacting 3-chlorobenzyl chloride with N,N-dimethylacrylamide in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is used in research laboratories to study the effects of estrogen on the reproductive system. It is commonly used to induce ovulation in women with anovulatory infertility, which is a condition where the ovaries do not release an egg each month. In addition, N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is also used to treat male infertility by increasing the production of testosterone.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-3-11(14)13(2)8-9-5-4-6-10(12)7-9/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRODOYFSNEVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



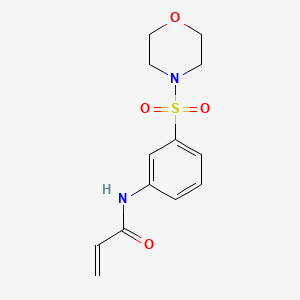


![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
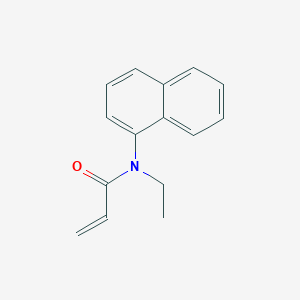
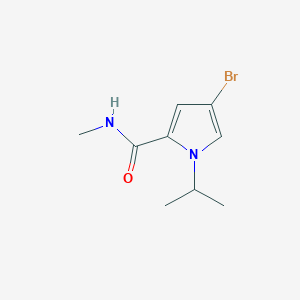
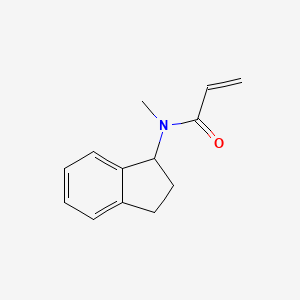

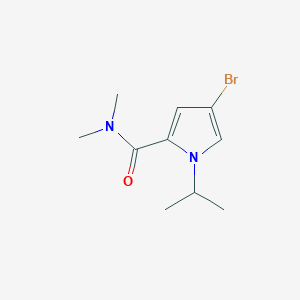
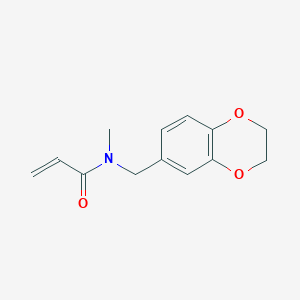
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)